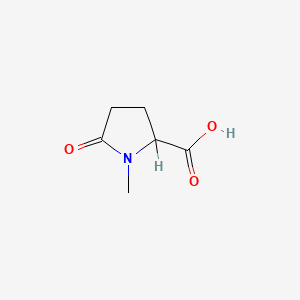

1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYZEAOVWVTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72442-37-6 | |

| Record name | 1-Methyl-5-oxoproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72442-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-oxo-DL-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072442376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methyl-5-oxo-DL-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. This chiral molecule is a derivative of pyroglutamic acid and serves as a valuable building block in medicinal chemistry and drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Core Chemical Properties

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methyl-L-pyroglutamic acid, is a cyclic amino acid derivative. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52574-06-8 | [1][2] |

| Molecular Formula | C₆H₉NO₃ | [3] |

| Molecular Weight | 143.14 g/mol | [1][3] |

| Appearance | White to off-white powder | Inferred from related compounds |

| pKa | ~3.3 (Predicted) | Inferred from pyroglutamic acid[4] |

| Solubility | Soluble in water, methanol, and DMSO | General knowledge for similar small carboxylic acids |

Synthesis and Experimental Protocols

The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through a two-step process starting from the readily available L-pyroglutamic acid. The first step involves the esterification of the carboxylic acid, followed by N-methylation, and finally, hydrolysis of the ester to yield the target compound.

Step 1: Esterification of L-Pyroglutamic Acid

A common method for the synthesis of the methyl ester of pyroglutamic acid involves the use of thionyl chloride in methanol.

Experimental Protocol:

-

Suspend L-pyroglutamic acid (1 equivalent) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl L-pyroglutamate.

Step 2: N-Methylation of Methyl L-pyroglutamate

The N-methylation can be carried out using a methylating agent such as methyl iodide in the presence of a base.

Experimental Protocol:

-

Dissolve methyl L-pyroglutamate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I) (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate.

Step 3: Hydrolysis of Methyl (S)-1-Methyl-5-oxopyrrolidine-2-carboxylate

The final step is the hydrolysis of the methyl ester to the carboxylic acid, which can be achieved using a base like lithium hydroxide.[5]

Experimental Protocol:

-

Dissolve the methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Spectroscopic Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrrolidine ring protons, and the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH ₃ | ~2.8 - 3.0 | Singlet |

| CH ₂ (C3) | ~2.0 - 2.4 | Multiplet |

| CH ₂ (C4) | ~2.4 - 2.8 | Multiplet |

| CH (C2) | ~4.2 - 4.5 | Doublet of doublets |

| COOH | ~10 - 13 | Broad singlet |

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-C H₃ | ~25 - 30 |

| C H₂ (C3) | ~28 - 33 |

| C H₂ (C4) | ~35 - 40 |

| C H (C2) | ~55 - 60 |

| C =O (C5) | ~175 - 180 |

| C OOH | ~170 - 175 |

FTIR Spectroscopy (Predicted)

The infrared spectrum will be characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the lactam and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic acid) | 1725 - 1700 | Strong |

| C=O (Lactam) | 1680 - 1650 | Strong |

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, the molecule is expected to undergo fragmentation patterns typical for N-alkylated pyrrolidones and carboxylic acids.

Fragmentation Pathway Diagram:

Applications in Drug Development

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds.[6][] The pyrrolidinone core is a common scaffold in many biologically active molecules. The N-methylation can influence the compound's polarity, metabolic stability, and binding affinity to biological targets. Derivatives of 5-oxopyrrolidine have been investigated for their potential as anticancer and antimicrobial agents.[2][8] Furthermore, related structures have been explored for their neuroprotective activities, targeting receptors such as the NMDA receptor.[9] The rigid, cyclic structure of this compound makes it an attractive scaffold for designing conformationally constrained analogues of bioactive peptides and other small molecules in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 8. sciforum.net [sciforum.net]

- 9. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methylpyroglutamic acid, and its derivatives are a class of compounds of significant interest in medicinal chemistry and drug development. As cyclic analogs of the neurotransmitter glutamate, they exhibit a range of biological activities and serve as valuable chiral building blocks for the synthesis of more complex molecules. Their rigidified structure, compared to open-chain amino acids, allows for a more defined interaction with biological targets, making them attractive scaffolds for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic routes to 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthetic Strategies

The synthesis of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid derivatives can be broadly approached through two primary strategies:

-

Cyclization of N-substituted glutamic acid derivatives: This is a common and direct approach where an N-methylated glutamic acid is induced to cyclize, forming the lactam ring of the pyroglutamic acid core.

-

N-alkylation of pyroglutamic acid: This method involves the direct methylation of the nitrogen atom of a pre-existing pyroglutamic acid scaffold.

This guide will focus on the first strategy, specifically the synthesis starting from the readily available and chiral L-glutamic acid. The overall synthetic pathway is depicted below.

Caption: General synthetic workflow for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Experimental Protocols

Method 1: Synthesis from L-Glutamic Acid via Reductive Amination and Cyclization

This two-step procedure provides a reliable route to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, the enantiomerically pure form derived from natural L-glutamic acid.

Step 1: Synthesis of N-Methyl-L-glutamic acid

This step involves the reductive amination of L-glutamic acid with formaldehyde in the presence of a reducing agent, sodium borohydride.

Caption: Experimental workflow for the synthesis of N-Methyl-L-glutamic acid.

Detailed Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-glutamic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) at room temperature.

-

Imine Formation: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) dropwise. Stir the reaction mixture at room temperature for 1 hour.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The product, N-methyl-L-glutamic acid, can be isolated by cooling the acidified solution to induce crystallization or by evaporation of the solvent followed by purification by ion-exchange chromatography.

Step 2: Cyclization to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

The N-methyl-L-glutamic acid is then cyclized to the desired product through heating, often with an acid catalyst.

Caption: Experimental workflow for the cyclization to 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Detailed Protocol:

-

Reaction Setup: Suspend N-methyl-L-glutamic acid (1 equivalent) in a suitable high-boiling solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

-

Cyclization: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Reductive Amination | L-Glutamic acid, Formaldehyde, NaBH₄ | Water | 0 - RT | 3 | 70-85 |

| 2 | Cyclization | N-Methyl-L-glutamic acid, p-TsOH | Toluene | Reflux | 4-8 | 85-95 |

Table 2: Physicochemical and Spectroscopic Data for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

| Property | Value |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 158 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.15 (dd, J=8.8, 3.2 Hz, 1H, H-2), 2.80 (s, 3H, N-CH₃), 2.65-2.50 (m, 2H, H-4), 2.45-2.30 (m, 2H, H-3) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 178.5 (C=O, acid), 175.2 (C=O, lactam), 58.9 (C-2), 30.8 (N-CH₃), 29.5 (C-4), 25.1 (C-3) |

| IR (KBr) ν (cm⁻¹) | 3400-2500 (br, O-H), 1735 (C=O, acid), 1680 (C=O, lactam) |

Conclusion

The synthesis of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives from L-glutamic acid via reductive amination and subsequent cyclization is a robust and efficient method. This approach allows for the preparation of enantiomerically pure products, which are crucial for applications in drug discovery and development. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize these valuable compounds for their research endeavors. Further derivatization of the carboxylic acid moiety can open up a wide array of analogs for biological screening and lead optimization.

The Expanding Therapeutic Landscape of 5-Oxopyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine core, a five-membered lactam structure, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties of 5-oxopyrrolidine derivatives. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic motif.

Anticancer Activity

Derivatives of 5-oxopyrrolidine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as protein kinase pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 5-oxopyrrolidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Hydrazone with 5-nitrothien-2-yl substitution | Panc-1 (Pancreatic) | - | |

| Hydrazone with 5-nitrothien-2-yl substitution | MDA-MB-231 (Breast) | - | |

| Benzimidazole derivative (5-chloro) | Panc-1 (Pancreatic) | - | |

| Benzimidazole derivative (5-chloro) | MDA-MB-231 (Breast) | - | |

| Hydrazone with naphth-1-yl fragment | Panc-1 (Pancreatic) | - | |

| Hydrazone with naphth-1-yl fragment | MDA-MB-231 (Breast) | - | |

| 2-hydroxybenzylidene derivative | IGR39 (Melanoma) | - | [1] |

| 2-hydroxybenzylidene derivative | MDA-MB-231 (Breast) | - | [1] |

| 2-hydroxybenzylidene derivative | Panc-1 (Pancreatic) | - | [1] |

| 2-hydroxynaphthalenylmethylene derivative | IGR39 (Melanoma) | - | [1] |

| 2-hydroxynaphthalenylmethylene derivative | MDA-MB-231 (Breast) | - | [1] |

| 2-hydroxynaphthalenylmethylene derivative | Panc-1 (Pancreatic) | - | [1] |

Note: Specific IC50 values were not consistently provided in the search results in a comparable format, hence the placeholder "-". The references indicate that these compounds showed significant activity.

Experimental Protocols: Anticancer Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][3]

This assay is used to study cell migration and proliferation.

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Wound Creation: Create a scratch in the monolayer using a sterile pipette tip (p200 or p10).

-

Washing: Wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh medium containing the test compound at the desired concentration.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

-

Data Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated.[4]

Signaling Pathway: Protein Kinase Inhibition

Many 5-oxopyrrolidine derivatives exert their anticancer effects by targeting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5][6] The diagram below illustrates a simplified generic protein kinase signaling cascade often dysregulated in cancer.

Caption: Simplified protein kinase signaling pathway in cancer.

Antimicrobial Activity

5-Oxopyrrolidine derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including drug-resistant strains. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.[7]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 5-oxopyrrolidine derivatives, presenting their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | [8] |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | [8] |

| Bromo-substituted derivative | Staphylococcus aureus | 4 | |

| Chloro-substituted derivative | Staphylococcus aureus | 8 | |

| Unsubstituted derivative | Staphylococcus aureus | 16 | |

| Bromo-substituted derivative | Escherichia coli | 16 | |

| Chloro-substituted derivative | Escherichia coli | 32 | |

| Unsubstituted derivative | Escherichia coli | 64 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized number of microorganisms are added. The growth is assessed after incubation.

Protocol (Broth Microdilution Method):

-

Preparation of Compound Dilutions: Perform a serial two-fold dilution of the 5-oxopyrrolidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antioxidant Activity

Several 5-oxopyrrolidine derivatives have been shown to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

-

Preparation of DPPH Solution: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory and Neuroprotective Activities

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives in modulating inflammatory responses and exhibiting neuroprotective effects, suggesting their therapeutic utility in inflammatory and neurodegenerative disorders.

Experimental Protocols

Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit NO production, which is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[1]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[1]

Principle: Excessive stimulation of glutamate receptors leads to neuronal cell death (excitotoxicity), a common mechanism in neurodegenerative diseases. This assay evaluates the ability of a compound to protect neurons from glutamate-induced damage.[4]

Protocol:

-

Neuron Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treatment: Pre-treat the neurons with the test compound for a specified duration.

-

Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate.

-

Cell Viability Assessment: After incubation, assess neuronal viability using the MTT assay as described previously. An increase in cell viability compared to the glutamate-only treated cells indicates a neuroprotective effect.[4]

Signaling Pathways in Inflammation

The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways such as the p38 MAPK, IL-6/JAK/STAT3, and PI3K pathways.

Caption: Overview of key inflammatory signaling pathways.

Synthesis of 5-Oxopyrrolidine Derivatives

A general and versatile method for the synthesis of the 5-oxopyrrolidine core involves the reaction of itaconic acid with a primary amine. The resulting carboxylic acid can be further functionalized to generate a diverse library of derivatives.

General Synthetic Protocol

Step 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid A mixture of itaconic acid and an appropriate aniline derivative is heated at reflux in water. The product is then precipitated by acidification.

Step 2: Esterification and Hydrazide Formation The carboxylic acid is esterified, typically using methanol and a catalytic amount of sulfuric acid. The resulting ester is then reacted with hydrazine hydrate to yield the corresponding carbohydrazide.

Step 3: Derivatization The carbohydrazide serves as a key intermediate for the synthesis of various derivatives, such as hydrazones (by reaction with aldehydes or ketones), azoles, and other heterocyclic systems.

Caption: General synthetic workflow for 5-oxopyrrolidine derivatives.

Conclusion

The 5-oxopyrrolidine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The diverse biological activities, coupled with synthetic tractability, make these derivatives highly attractive for further investigation in drug development programs. This guide provides a foundational understanding of the current state of research, offering valuable insights and methodologies for scientists and researchers in the field. Future work should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of 5-Oxopyrrolidine-2-Carboxylic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and analytical workflows for the characterization of 5-oxopyrrolidine-2-carboxylic acid methyl ester. This versatile intermediate is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]

Physicochemical Properties

5-Oxopyrrolidine-2-carboxylic acid methyl ester is a colorless to light yellow liquid at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| Melting Point | 21-23 °C | [1][2] |

| Boiling Point | 133-135 °C at 1 mmHg | [1] |

| Refractive Index | n20/D 1.4850 | [1] |

Spectroscopic Data

The following tables summarize the available spectroscopic data for 5-oxopyrrolidine-2-carboxylic acid methyl ester. While experimental ¹³C NMR and IR spectra for the specific compound were not found in the available literature, predicted data based on the analysis of similar compounds is provided.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.04-2.18 | m | 2H | -CH₂-CH₂-CO- |

| 3.56-3.62 | m | 2H | -N-CH₂- |

| 3.70 | s | 3H | -OCH₃ |

| 4.16-4.22 | m | 1H | -N-CH-COO- |

| 7.97 | s | 1H | -NH- |

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer[2]

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~25-30 | -CH₂-CH₂-CO- |

| ~45-50 | -N-CH₂- |

| ~52 | -OCH₃ |

| ~55-60 | -N-CH-COO- |

| ~172 | -COO- (Ester Carbonyl) |

| ~177 | -CO- (Amide Carbonyl) |

Note: Predicted values are based on ¹³C NMR data for similar 5-oxopyrrolidine derivatives.[3]

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3250 | N-H Stretch (Amide) |

| ~1735 | C=O Stretch (Ester) |

| ~1680 | C=O Stretch (Amide) |

| ~1200 | C-O Stretch (Ester) |

Note: Predicted values are based on IR data for similar 5-oxopyrrolidine derivatives.[3]

Mass Spectrometry

| m/z | Ion |

| 144.00 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI)[2]

Experimental Protocols

Synthesis of 5-Oxopyrrolidine-2-Carboxylic Acid Methyl Ester[2]

-

Reaction Setup: A solution of 5-oxopyrrolidine-2-carboxylic acid (9.00 g, 69.7 mmol) in methanol (20 mL) is cooled to 0 °C in an ice bath.

-

Addition of Reagent: Thionyl chloride (6.60 mL, 90.6 mmol) is added slowly to the cooled solution.

-

Reaction: The reaction mixture is stirred at room temperature for 16 hours.

-

Work-up:

-

The reaction mixture is concentrated under vacuum.

-

The residue is diluted with deionized water (100 mL).

-

The aqueous layer is extracted with ethyl acetate (100 mL).

-

The organic phase is separated and washed sequentially with deionized water (20 mL) and saturated saline (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate.

-

-

Isolation: The solvent is removed under vacuum to yield methyl 5-oxopyrrolidine-2-carboxylate as a colorless liquid (5.60 g, 58% yield). The product can be used in subsequent reactions without further purification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: ¹H NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and, if available, ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates.

-

Instrumentation: IR spectra are recorded on an FT-IR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive ion mode to observe the [M+H]⁺ ion.

Workflow and Characterization Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 5-oxopyrrolidine-2-carboxylic acid methyl ester.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic characterization.

References

Crystal Structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical whitepaper provides a comprehensive overview of the crystal structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. Due to the limited availability of direct crystallographic data for this specific compound, this guide focuses on the detailed crystal structure of its parent analogue, pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), providing a robust framework for understanding the structural characteristics of its N-methylated derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, tabulated crystallographic data, and logical workflow visualizations to facilitate further research and application.

Introduction

1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a derivative of pyroglutamic acid, a cyclic amino acid found in various biological systems. Pyroglutamic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in neuropeptides and their potential as cognitive enhancers and therapeutic agents.[1][2] The N-methylation of the pyrrolidone ring can significantly alter the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and conformational flexibility, thereby influencing its biological activity and crystal packing.

Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients. This guide provides a detailed analysis of the crystal structure of pyroglutamic acid as a foundational model for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Synthesis and Crystallization

The synthesis of the parent compound, pyroglutamic acid, is typically achieved through the cyclization of glutamic acid. This process involves heating glutamic acid, leading to the intramolecular elimination of a water molecule.

Synthesis of Pyroglutamic Acid

A common method for the synthesis of DL-pyroglutamic acid involves heating L-glutamic acid. The process begins by heating L-glutamic acid to its melting point, which induces cyclization through dehydration. The crude pyroglutamic acid is then purified by recrystallization from water.[3][4]

A representative synthetic protocol is as follows:

-

L-glutamic acid is heated in a reactor with stirring.

-

The temperature is gradually increased to 130-135°C, at which point the glutamic acid melts and the cyclization-dehydration reaction occurs.[3]

-

The reaction is held at this temperature for a specified period, typically around 2 hours.[3]

-

The reaction mixture is then cooled and the resulting solid is dissolved in water.

-

Further cooling allows for the crystallization of pyroglutamic acid.

-

The crystals are isolated by filtration, washed, and dried to yield the purified product.[3][4]

Crystallization for X-ray Diffraction

Single crystals of pyroglutamic acid suitable for X-ray diffraction can be obtained by slow evaporation of a saturated aqueous or ethanolic solution. The quality of the crystals is crucial for obtaining high-resolution structural data.

Crystal Structure of Pyroglutamic Acid

The crystal structure of pyroglutamic acid has been determined by single-crystal X-ray diffraction. This section presents the crystallographic data from two key studies.

Experimental Protocol for X-ray Diffraction

The determination of the crystal structure involves the following general steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is typically collected at a controlled temperature to minimize thermal vibrations.

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

Crystallographic Data

The crystallographic data for pyroglutamic acid is summarized in the tables below. Data from two different studies are presented for comparison.

Table 1: Crystal Data and Structure Refinement for Pyroglutamic Acid (V. Pattabhi & K. Venkatesan, 1974)[5]

| Parameter | Value |

| Empirical formula | C₅H₇NO₃ |

| Formula weight | 129.11 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.14(2) |

| b (Å) | 8.86(2) |

| c (Å) | 9.32(2) |

| β (°) | 116.5(2) |

| Volume (ų) | 601.4 |

| Z | 4 |

| R-factor | 0.091 |

Table 2: Crystal Data for D-Pyroglutamic Acid (Panda et al., 2015)[6]

| Parameter | Value |

| Empirical formula | C₅H₇NO₃ |

| Formula weight | 129.11 g/mol |

| Crystal system | Monoclinic |

| Space group | P 1 2₁/c 1 |

| a (Å) | 7.8818 |

| b (Å) | 8.7859 |

| c (Å) | 8.9967 |

| α (°) | 90 |

| β (°) | 115.426 |

| γ (°) | 90 |

| Z | 4 |

| R-factor | 0.0359 |

Table 3: Crystal Data for L-Pyroglutamic Acid (Panda et al., 2015)[7]

| Parameter | Value |

| Empirical formula | C₅H₇NO₃ |

| Formula weight | 129.11 g/mol |

| Crystal system | Monoclinic |

| Space group | P 1 2₁/n 1 |

| a (Å) | 7.9568 |

| b (Å) | 8.7449 |

| c (Å) | 9.098 |

| α (°) | 90 |

| β (°) | 115.482 |

| γ (°) | 90 |

| Z | 4 |

| R-factor | 0.0625 |

Molecular and Crystal Packing

In the crystal structure of pyroglutamic acid, the molecules are linked by a network of hydrogen bonds. The amide group (N-H) and the carboxylic acid group (O-H) act as hydrogen bond donors, while the carbonyl oxygen of the lactam and the carbonyl oxygen of the carboxylic acid act as acceptors.[5] This extensive hydrogen bonding network stabilizes the crystal structure. The pyrrolidone ring adopts a puckered conformation.

Structural Insights for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid

While a definitive crystal structure for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is not publicly available, the structure of pyroglutamic acid provides a strong basis for prediction.

The primary structural differences upon N-methylation are:

-

Loss of Amide Hydrogen Bond Donor: The replacement of the N-H proton with a methyl group eliminates the ability of the nitrogen atom to act as a hydrogen bond donor. This will significantly alter the crystal packing, as the intermolecular hydrogen bonding network will be disrupted and reorganized.

-

Steric Effects: The methyl group will introduce steric bulk, which may influence the conformation of the pyrrolidone ring and the orientation of the carboxylic acid group.

-

Electronic Effects: The electron-donating nature of the methyl group may subtly influence the bond lengths and angles within the pyrrolidone ring.

It is anticipated that in the crystal structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, the primary intermolecular interactions will be hydrogen bonds involving the carboxylic acid group (O-H···O=C) and van der Waals interactions involving the methyl group and the hydrocarbon backbone.

Conclusion

This technical guide has provided a comprehensive overview of the structural aspects of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid by leveraging the detailed crystallographic data of its parent compound, pyroglutamic acid. The provided experimental protocols and tabulated data for pyroglutamic acid serve as a valuable resource for researchers. The discussion on the predicted structural effects of N-methylation offers a starting point for computational modeling and future experimental work to determine the precise crystal structure of the title compound. Such studies are crucial for advancing the application of this class of molecules in drug development and materials science.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 5. Crystal and molecular structure of pyroglutamic acid (5-oxoproline) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. D-Pyroglutamic acid | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Pyroglutamic Acid Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamic acid (PCA), also known as 5-oxoproline or pidolic acid, is a naturally occurring amino acid derivative that is widespread across the biological kingdoms, from microorganisms to plants and animals.[1][2] Formed through the intramolecular cyclization of glutamic acid or glutamine, PCA and its derivatives play significant roles in a variety of physiological processes.[1][2] In recent years, these compounds have garnered increasing interest from the scientific community, particularly in the fields of drug discovery and development, due to their involvement in key signaling pathways and their potential as therapeutic agents and biomarkers.[3][4] This technical guide provides an in-depth overview of the natural occurrence of pyroglutamic acid derivatives, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their roles in biological pathways.

Natural Occurrence and Quantitative Data

Pyroglutamic acid and its derivatives are found in a diverse array of natural sources. Their concentrations can vary significantly depending on the organism, tissue, and environmental conditions.

In Animals and Humans

In mammals, pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, which is crucial for glutathione synthesis and amino acid transport.[5][6] It is present in various tissues and biological fluids, including the brain, skin, and blood.[7][8] A notable derivative in the context of human health is pyroglutamate-modified amyloid-beta (AβpE3), which is implicated in the pathogenesis of Alzheimer's disease.[1][3]

In Plants

L-pyroglutamic acid is recognized as a beneficial compound for plant growth and health.[9] It is involved in nitrogen metabolism and can enhance nutrient uptake and photosynthesis, contributing to increased crop yields.[9][10] PCA is found in various fruits and vegetables, and its concentration can be influenced by factors such as thermal processing.[11][12]

In Microorganisms

Various microorganisms, including bacteria and archaea, produce pyroglutamic acid.[13][14] Thermophilic lactic acid bacteria, such as those used in cheese production, are known to produce significant amounts of PCA during fermentation.[4][13][15] Some bacteria also possess enzymes like pyroglutamate aminopeptidase, which can cleave the pyroglutamyl residue from peptides.[1][2]

Quantitative Data Summary

The following table summarizes the reported concentrations of pyroglutamic acid in various natural sources. It is important to note that these values can be influenced by the specific analytical methods used, the ripeness or processing of the food, and the specific strains of microorganisms.

| Natural Source Category | Specific Source | Concentration Range | Reference(s) |

| Dairy Products | Fermented Milk (Yogurt, Kefir) | 51.65 - 403.56 mg/100g (dry matter) | [11][13][16] |

| Probiotic Yogurt | ~130 mg/100g | [11] | |

| Ripened Cheeses (e.g., Grana Padano, Parmigiano Reggiano) | up to 0.5 g/100g | [4][7] | |

| Fermented Vegetables | Kimchi, Sauerkraut | Presence confirmed, quantitative data variable | [17][18] |

| Fruits and Vegetables | Tomatoes | Present, increases with thermal treatment | |

| Various Fruits and Vegetables | Present | [2] | |

| Human/Animal Tissues | Urine (as a biomarker) | Optimal Range: 10 - 33 mmol/mol creatinine |

Key Signaling and Metabolic Pathways

Pyroglutamic acid and its derivatives are involved in several critical biological pathways. The following diagrams, generated using the DOT language, illustrate two such pathways.

The Role of Pyroglutamate-Modified Amyloid-Beta in Alzheimer's Disease

Pyroglutamate-modified amyloid-beta (AβpE3) is a significant component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][3] It is formed by the cyclization of N-terminally truncated amyloid-beta and is thought to act as a seed, accelerating the aggregation of other Aβ peptides.[1][3][9]

Inactivation of Thyrotropin-Releasing Hormone (TRH)

Thyrotropin-releasing hormone (TRH) is a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone and prolactin from the anterior pituitary.[19][20] The biological activity of TRH is terminated by the enzymatic cleavage of its N-terminal pyroglutamyl residue by pyroglutamyl peptidase II (PPII).[16][20][21]

Experimental Protocols

Accurate quantification and characterization of pyroglutamic acid and its derivatives are essential for research and development. Below are detailed methodologies for key experiments.

Sample Preparation

For Plant Tissues:

-

Homogenization: Weigh 0.1-0.5 g of fresh or freeze-dried plant material. Homogenize in a pre-chilled mortar and pestle with liquid nitrogen or using a mechanical homogenizer.

-

Extraction: Add 5-10 mL of an extraction solvent (e.g., 80% methanol or a solution of 0.1 M HCl). Vortex thoroughly and incubate on ice or at 4°C for 30-60 minutes with intermittent shaking.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.

For Bacterial Cultures:

-

Quenching: To halt metabolic activity, rapidly cool the bacterial culture by adding it to a cold quenching solution (e.g., 60% methanol at -40°C) to achieve a final methanol concentration of at least 50%.

-

Cell Harvesting: Centrifuge the quenched culture at a low temperature (e.g., 4°C) to pellet the cells.

-

Washing: Resuspend the cell pellet in a cold washing buffer (e.g., phosphate-buffered saline) and centrifuge again to remove extracellular components.

-

Lysis and Extraction: Resuspend the washed cell pellet in a lysis/extraction buffer (e.g., a mixture of methanol, chloroform, and water). Cell disruption can be enhanced by sonication or bead beating.

-

Phase Separation: Centrifuge to separate the polar (containing PCA) and non-polar phases.

-

Drying and Reconstitution: Collect the polar phase, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of free pyroglutamic acid in various samples.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm particle size) or a HILIC column (e.g., SeQuant® ZIC®-HILIC, 250 mm x 4.6 mm, 5 µm).[4][22]

-

Mobile Phase:

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Quantification: Create a standard curve using known concentrations of a pyroglutamic acid standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for complex biological matrices. This method typically requires derivatization of the analyte.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Derivatization:

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: An appropriate temperature gradient to separate the derivatized PCA from other components.

-

-

MS Conditions:

-

Quantification: Use of a stable isotope-labeled internal standard (e.g., deuterated PCA) is recommended for accurate quantification.

Enzymatic Assay for N-terminal Pyroglutamate

This assay is used to determine the presence and quantity of N-terminal pyroglutamyl residues in peptides and proteins.

-

Enzyme: Pyroglutamate aminopeptidase (e.g., from Pyrococcus furiosus).[7]

-

Principle: The enzyme specifically cleaves the N-terminal pyroglutamate residue from a peptide or protein. The released pyroglutamic acid or the remaining peptide can then be quantified.

-

Procedure:

-

Incubate the peptide/protein sample with pyroglutamate aminopeptidase in a suitable buffer (e.g., phosphate buffer, pH 8.0) at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes or higher for thermostable enzymes).

-

Stop the reaction after a defined time by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Analyze the reaction mixture by HPLC to quantify the released pyroglutamic acid or the newly formed N-terminus of the peptide.

-

-

Quantification: Compare the amount of product formed to a standard curve or calculate the percentage of cleavage based on the initial amount of substrate.

Conclusion and Future Perspectives

The natural occurrence of pyroglutamic acid and its derivatives is a testament to their fundamental roles in biology. From influencing the flavor of fermented foods to participating in the pathology of neurodegenerative diseases, the impact of these molecules is vast and continues to be an active area of research. The methodologies outlined in this guide provide a robust framework for the accurate analysis of PCA derivatives, which is crucial for advancing our understanding of their functions and for harnessing their potential in drug development and other applications. Future research will likely focus on elucidating the full spectrum of their biological activities, identifying novel derivatives in nature, and developing more sensitive and high-throughput analytical techniques. For professionals in drug development, the unique chemical properties of the pyroglutamyl moiety offer opportunities for designing more stable and targeted therapeutics.

References

- 1. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. Pyroglutamation of amyloid-βx-42 (Aβx-42) followed by Aβ1–40 deposition underlies plaque polymorphism in progressing Alzheimer's disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Modulation of aggregation and structural polymorphisms of β-amyloid fibrils in cellular environments by pyroglutamate-3 variant cross-seeding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 9. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. mdpi.com [mdpi.com]

- 14. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of pyroglutamic acid by thermophilic lactic acid bacteria in hard-cooked mini-cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anterior pituitary pyroglutamyl peptidase II activity controls TRH-induced prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemical, microbiological, and nutritional aspects of kimchi (Korean fermented vegetable products) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring potential correlations between bacterial communities, organic acids, and volatile metabolites of traditional fermented sauerkraut collected from different regions of Heilongjiang Province in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thyrotropin-releasing hormone downregulates pyroglutamyl peptidase II activity in adenohypophyseal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]

- 23. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Comprehensive Review of 2-Oxopyrrolidine-5-Carboxylic Acid Amides: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-oxopyrrolidine-5-carboxylic acid, commonly known as pyroglutamic acid, is a versatile chiral scaffold that has garnered significant attention in medicinal chemistry. Its rigid, cyclic structure and the presence of both carboxylic acid and lactam functionalities make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This in-depth technical guide provides a comprehensive literature review of 2-oxopyrrolidine-5-carboxylic acid amides, focusing on their synthesis, multifaceted biological activities, and potential as therapeutic agents.

Synthesis of 2-Oxopyrrolidine-5-Carboxylic Acid Amides

The synthesis of amides from 2-oxopyrrolidine-5-carboxylic acid typically involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine. Several coupling reagents and methodologies have been employed to achieve this transformation efficiently.

One common and established method involves the use of peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of an activating agent like N-hydroxybenzotriazole (HOBT). This approach facilitates the formation of an active ester intermediate, which readily reacts with the amine to form the desired amide bond.

Another strategy involves the thermal cyclodehydration of glutamic acid to yield pyroglutamic acid, which can then be subjected to amidation reactions. Modifications to the pyrrolidine ring and the amide substituent have been extensively explored to generate libraries of compounds for biological screening.[1]

Biological Activities and Therapeutic Applications

2-Oxopyrrolidine-5-carboxylic acid amides have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antimicrobial and Anti-tubercular Activity

Several studies have reported the synthesis and evaluation of 2-oxopyrrolidine-5-carboxylic acid amides as potential antimicrobial and anti-tubercular agents. The core scaffold is thought to mimic essential metabolites, thereby interfering with microbial growth. For instance, a series of N-aryl-2-oxopyrrolidine-5-carboxamides have been synthesized and screened for their activity against Mycobacterium tuberculosis.[2]

Anticancer Activity

The anticancer potential of this class of compounds is a significant area of research. Derivatives bearing various heterocyclic and aromatic moieties have been shown to exhibit cytotoxic activity against a range of cancer cell lines.[3] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[4]

Anti-inflammatory Activity

Certain 2-oxopyrrolidine-5-carboxylic acid amides have been investigated for their anti-inflammatory properties. One of the proposed mechanisms for this activity is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix and implicated in inflammatory processes.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 2-oxopyrrolidine-5-carboxylic acid amide derivatives as reported in the literature.

Table 1: Antimicrobial and Anti-tubercular Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| KSK 01 | Mycobacterium tuberculosis H37Rv | 100 | [2] |

| KSK 02 | Mycobacterium tuberculosis H37Rv | 50 | [2] |

| KSK 03 | Mycobacterium tuberculosis H37Rv | 100 | [2] |

| KSK 04 | Mycobacterium tuberculosis H37Rv | 100 | [2] |

| KSK 05 | Mycobacterium tuberculosis H37Rv | 25 | [2] |

| KSK 06 | Mycobacterium tuberculosis H37Rv | 12.5 | [2] |

| KSK 07 | Mycobacterium tuberculosis H37Rv | 6.25 | [2] |

| KSK 08 | Mycobacterium tuberculosis H37Rv | 50 | [2] |

| KSK 09 | Mycobacterium tuberculosis H37Rv | 100 | [2] |

| KSK 10 | Mycobacterium tuberculosis H37Rv | 25 | [2] |

| Compound 21 | Staphylococcus aureus | >64 | [1] |

Table 2: Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 18 | A549 (Lung) | Potent | [1] |

| Compound 19 | A549 (Lung) | Potent | [1] |

| Compound 20 | A549 (Lung) | Potent | [1] |

| Compound 21 | A549 (Lung) | Potent | [1] |

| Compound 22 | A549 (Lung) | Potent | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 | [4] |

Experimental Protocols

Synthesis of N-Aryl-2-oxopyrrolidine-5-carboxamides[2]

Materials:

-

L-Pyroglutamic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

N-hydroxybenzotriazole (HOBT)

-

Substituted anilines

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve L-pyroglutamic acid (1 equivalent) in DMF.

-

To this solution, add EDC.HCl (1.1 equivalents) and HOBT (1.1 equivalents) and stir at room temperature.

-

After 10 minutes, add the respective substituted aniline (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the purified compounds by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity (MTT Assay)[1][6]

Materials:

-

Human cancer cell lines (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][8]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well containing the serially diluted compounds with the bacterial suspension.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-oxopyrrolidine-5-carboxylic acid amides are attributed to their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Signaling Pathways

Several key signaling pathways are frequently dysregulated in cancer and represent important targets for anticancer drug development. There is emerging evidence that 2-oxopyrrolidine-5-carboxylic acid amides may exert their cytotoxic effects by interfering with these pathways.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Some novel 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been identified as potent PI3K inhibitors.[4] By inhibiting this pathway, these compounds can induce apoptosis and inhibit tumor growth.

-

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. While direct evidence for 2-oxopyrrolidine-5-carboxylic acid amides targeting this pathway is still emerging, it represents a plausible mechanism for their observed anticancer activity.

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by 2-oxopyrrolidine-5-carboxylic acid amides.

Anti-inflammatory Signaling

The anti-inflammatory effects of these compounds may be mediated through the inhibition of enzymes like Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix. Their overactivity is associated with various inflammatory conditions. By inhibiting MMPs, 2-oxopyrrolidine-5-carboxylic acid amides can potentially reduce tissue degradation and inflammation.

Caption: Inhibition of Matrix Metalloproteinases (MMPs) by 2-oxopyrrolidine-5-carboxylic acid amides.

Conclusion

2-Oxopyrrolidine-5-carboxylic acid amides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. The synthetic accessibility of this core structure allows for extensive chemical modifications, leading to the generation of large and diverse compound libraries for drug discovery. The promising antimicrobial, anticancer, and anti-inflammatory properties of these amides, coupled with an increasing understanding of their mechanisms of action, highlight their significant potential for the development of novel therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the therapeutic promise of this compound class into clinical applications.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Oxal hydroxamic acid derivatives with inhibitory activity against matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Pyrrolidinone-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring is a core structural motif in a range of pharmacologically active compounds, notably the "racetam" class of nootropic agents and several modern antiepileptic drugs.[1][2][3][4] Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of these compounds is critical for drug discovery, development, and clinical application.[5] This technical guide provides an in-depth overview of the pharmacokinetics of key pyrrolidinone-based drugs, presenting quantitative data, detailed experimental methodologies, and visual workflows to facilitate comprehension and further research.

Core Pharmacokinetic Parameters of Key Pyrrolidinone-Based Drugs

The pharmacokinetic properties of pyrrolidinone derivatives can vary significantly based on their specific chemical structures. Below is a summary of the core ADME parameters for several well-studied compounds.

Table 1: Pharmacokinetic Parameters of Levetiracetam and Brivaracetam

| Parameter | Levetiracetam | Brivaracetam |

| Bioavailability | >95%[6] | Nearly 100%[7][8] |

| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours[6] | ~1 hour[8][9] |

| Plasma Protein Binding | <10%[6][10] | ≤20%[7] |

| Volume of Distribution (Vd) | 0.5-0.7 L/kg[6] | Slightly lower than total body water[9] |

| Elimination Half-Life (t½) | 6-8 hours (adults)[6] | ~9 hours[7][8] |

| Metabolism | Primarily by hydrolysis in the blood (non-hepatic)[6] | Primarily by hydrolysis (amidase) and secondarily by CYP2C19-mediated hydroxylation[7] |

| Excretion | ~66% excreted unchanged in urine[6] | >95% excreted as metabolites in urine; ~8.6% as unchanged drug[7] |

Table 2: Pharmacokinetic Parameters of Piracetam and Nefiracetam

| Parameter | Piracetam | Nefiracetam |

| Bioavailability | Nearly 100%[11][12] | - |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes to 1 hour[11][12] | Within 2 hours[13][14] |

| Plasma Protein Binding | Not bound[6] | - |

| Volume of Distribution (Vd) | ~0.6 L/kg[12] | - |

| Elimination Half-Life (t½) | ~5 hours (plasma), ~8 hours (CSF)[11] | 3-5 hours[13][14] |

| Metabolism | Not metabolized[11] | Extensively metabolized[15] |

| Excretion | >90% excreted unchanged in urine[12] | <10% excreted unchanged in urine[13][14] |

Experimental Methodologies

The determination of pharmacokinetic parameters for pyrrolidinone-based compounds relies on robust and validated experimental protocols.

Clinical Pharmacokinetic Studies in Humans

Human pharmacokinetic studies are essential for determining the clinical behavior of a drug.

-

Study Design: Studies are often conducted in healthy volunteers as well as in specific patient populations (e.g., patients with epilepsy, renal or hepatic impairment).[6][16] Both single-dose and multiple-dose studies are performed to evaluate linear kinetics and potential for accumulation.[13][14]

-

Drug Administration: Compounds are typically administered orally, with investigations into the effect of food on absorption.[6][11][13] Intravenous administration is also used to determine absolute bioavailability.[17]

-

Sample Collection: Blood samples are collected at various time points post-administration to determine plasma drug concentrations.[18] Urine and sometimes feces are collected over a defined period (e.g., 24-72 hours) to assess excretion pathways.[9][13]

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying drug concentrations in biological matrices like serum, urine, and feces.[13][18] Gas Chromatography/Mass Spectrometry (GC/MS) has also been used.[19]

Preclinical Pharmacokinetic Studies in Animal Models

Animal models are crucial in early drug development to predict human pharmacokinetics.[5][20]

-

Animal Models: Rats are frequently used for initial pharmacokinetic screening, including studies on percutaneous absorption and tissue distribution.[21][22][23] Dogs are often used as a large animal model for translation to human studies.[24]

-

Dosing and Sample Collection: Similar to human studies, drugs are administered via various routes (e.g., oral, intravenous, intraperitoneal), and biological samples are collected over time.[17][22] In some studies, radiolabeled compounds (e.g., with 14C) are used to trace the drug and its metabolites throughout the body.[21][22]

-

Tissue Distribution: Following administration, animals may be euthanized at different time points, and various tissues and organs are collected to determine the extent of drug distribution.[22][23]

-

Metabolism Studies: In vitro models using human liver microsomes and specific cytochrome P450 (CYP) enzymes are employed to identify the metabolic pathways and the specific enzymes involved.[25][26]

Visualizing Pharmacokinetic and Metabolic Pathways

Diagrams can effectively illustrate the complex processes involved in the pharmacokinetics of pyrrolidinone-based compounds.

Caption: General ADME workflow for pyrrolidinone-based compounds.

Caption: Metabolic pathways of select pyrrolidinone compounds.

In-Depth Discussion of ADME Properties

Absorption

Most therapeutically relevant pyrrolidinone-based compounds, such as levetiracetam, brivaracetam, and piracetam, exhibit rapid and extensive absorption following oral administration, with bioavailability often approaching or exceeding 95%.[6][8][11] This high bioavailability indicates minimal first-pass metabolism. For some compounds like levetiracetam and piracetam, the presence of food can slow the rate of absorption, leading to a delayed Tmax, but it does not typically affect the overall extent of absorption.[6][11]

Distribution

These compounds generally show low plasma protein binding, which means a larger fraction of the drug is free to distribute into tissues and exert its pharmacological effect.[6][7] Levetiracetam has a volume of distribution between 0.5 and 0.7 L/kg, indicating it distributes into total body water.[6] Similarly, piracetam distributes to all tissues except for adipose tissue and is known to cross the blood-brain barrier.[11][12]

Metabolism

The metabolic pathways for pyrrolidinone derivatives are diverse.

-

Levetiracetam undergoes metabolism primarily through hydrolysis of the acetamide group, a process that occurs in the blood and is not dependent on hepatic cytochrome P450 enzymes.[6] This lack of CYP-mediated metabolism contributes to its low potential for drug-drug interactions.[6]

-